molecular formula C19H27N3O5 B2510080 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine CAS No. 353495-62-2

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine

Cat. No.: B2510080
CAS No.: 353495-62-2
M. Wt: 377.441
InChI Key: BCJPGCMWBMOTGB-UHFFFAOYSA-N
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Description

1-Boc-4-(Cbz-aminomethylcarbonyl)piperazine is a piperazine derivative featuring two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group at the 1-position and a carbobenzyloxy (Cbz)-aminomethylcarbonyl moiety at the 4-position. The Boc group is acid-labile, commonly used to protect amines during synthetic workflows, while the Cbz group provides base-sensitive protection for the amine functionality . Piperazine scaffolds are pivotal in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them prevalent in pharmaceuticals such as anticancer agents (e.g., imatinib) and antimicrobials . This compound serves as an intermediate in synthesizing complex molecules, particularly in peptide coupling and drug discovery, where selective deprotection strategies are critical .

Preparation Methods

The synthesis of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine typically involves multiple steps, including the protection of the piperazine nitrogen atoms and the introduction of the cbz-aminomethylcarbonyl group. One common synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate to form the Boc-protected piperazine. This intermediate is then reacted with cbz-aminomethylcarbonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, palladium on carbon for Cbz deprotection, and coupling agents like EDCI or DCC for amide bond formation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine has a wide range of applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, especially piperazine derivatives that exhibit biological activity. The compound's protective groups allow for selective reactions, making it useful in multi-step syntheses.

Biology

  • Synthesis of Peptide Mimetics : The compound is employed in the development of peptide mimetics that can modulate biological pathways. These mimetics are essential for studying protein interactions and developing therapeutics targeting specific biological processes.

Medicine

  • Pharmaceutical Development : this compound is utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their effects on neurological disorders, cancer treatment, and antimicrobial properties.

Case Studies

Several studies highlight the utility of this compound in pharmaceutical research:

  • Antimicrobial Activity : Research has indicated that derivatives containing the piperazine moiety exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this intermediate showed promising results against resistant pathogens.

    Table 1: Antimicrobial Activity of Piperazine Derivatives
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
  • Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, showing promise as a candidate for treating psychiatric disorders due to its ability to modulate receptor activity.

Mechanism of Action

The mechanism of action of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is primarily related to its role as a synthetic intermediate. The Boc and Cbz groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application. In pharmaceutical research, the compound may be incorporated into drug candidates that target specific enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Diversity and Structural Features

Key structural analogs of 1-Boc-4-(Cbz-aminomethylcarbonyl)piperazine include Boc-protected piperazines with varying 4-position substituents (Table 1). These derivatives differ in electronic and steric properties, influencing their reactivity, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison of Selected Piperazine Derivatives

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound Cbz-aminomethylcarbonyl ~406.4* Peptide coupling, drug intermediates
1-Boc-4-(4-formylbenzoyl)piperazine 4-Formylbenzoyl 319.4 PARP-1 inhibitor synthesis
1-Boc-4-(2-formylphenyl)piperazine 2-Formylphenyl 290.36 Aldehyde-functionalized intermediate
1-Boc-4-(4-aminophenyl)piperazine 4-Aminophenyl 277.37 Antimalarial drug precursors
1-Boc-4-(2-nitrophenyl)piperazine 2-Nitrophenyl 307.35 Nitroaromatic reactivity studies
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine 2-Chloro-6-nitrophenyl 341.76 Electrophilic substitution reactions

*Calculated based on C₁₆H₂₂N₄O₅.

Solubility and Physicochemical Behavior

  • Polarity : Derivatives with polar substituents (e.g., formyl in , nitro in ) show increased solubility in aprotic solvents (e.g., DCM, acetonitrile) compared to hydrophobic analogs.
  • Crystallinity: Melting points vary widely; 1-Boc-4-(2-formylphenyl)piperazine melts at 86–90°C , while Boc-protected quinazolinone derivatives exhibit higher thermal stability due to aromatic stacking .

Biological Activity

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is a synthetic compound with significant potential in medicinal chemistry. With the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol, this compound plays a critical role as a synthetic intermediate in the development of bioactive molecules. Its structure features protective groups that facilitate its use in various chemical reactions, making it a versatile building block in pharmaceutical research.

The primary mechanism of action for this compound revolves around its role as a synthetic intermediate. The Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups protect the amine functionalities, allowing for selective modifications during synthesis. Upon deprotection, the free amine can engage with various biological targets, which is particularly useful in drug development aimed at specific enzymes or receptors.

Biological Activity

This compound has been studied for its biological activity in several contexts:

  • Anticancer Properties : Research indicates that piperazine derivatives, including those related to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell growth in liver, breast, colon, gastric, and endometrial cancer cells .
  • Pharmaceutical Applications : This compound serves as a precursor for synthesizing peptide mimetics and other bioactive molecules. Such compounds can modulate biological pathways relevant to disease treatment .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

  • Cytotoxicity Studies : A series of piperazine derivatives were tested against multiple cancer cell lines. The results demonstrated that these compounds exhibited significant cell growth inhibition, indicating their potential as anticancer agents .
  • Mechanistic Insights : In studies focusing on the mechanism of action, it was noted that the deprotected form of piperazine derivatives could interact with specific cellular targets, leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Boc-piperazineLacks Cbz groupPrimarily used for Boc-protected amine synthesis
4-Cbz-piperazineContains only Cbz groupUsed for Cbz-protected amine synthesis
1-Boc-4-(aminomethyl)piperazineSimilar structure without CbzDifferent synthetic applications

The dual protection offered by Boc and Cbz groups in this compound enhances its versatility in multi-step synthesis processes compared to other derivatives .

Properties

IUPAC Name

tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPGCMWBMOTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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